N~2~-[2-(1H-indol-3-yl)ethyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide
Description
Structure and Synthesis N~2~-[2-(1H-indol-3-yl)ethyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound featuring a 7-methylimidazo[1,2-a]pyridine core substituted at position 2 with a carboxamide group. The N~2~ position of the carboxamide is further modified with a 2-(1H-indol-3-yl)ethyl moiety.
The synthesis of related imidazo[1,2-a]pyridine carboxamides typically involves coupling 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (a key intermediate) with an appropriate amine. For example, describes a similar reaction using cyclopropyl(3-methylpyridin-2-yl)methanamine to yield an imidazopyridine carboxamide derivative in 21% yield.
For instance, indole-ethyl-substituted triazine derivatives (e.g., N2-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine) exhibit high affinity for the 5-HT7 receptor (Ki = 8 nM), suggesting that the indole-ethyl group may enhance binding to serotonin-related receptors .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-13-7-9-23-12-17(22-18(23)10-13)19(24)20-8-6-14-11-21-16-5-3-2-4-15(14)16/h2-5,7,9-12,21H,6,8H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRDNQONJNVFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-(1H-indol-3-yl)ethyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide typically involves the coupling of tryptamine with a suitable carboxylic acid derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-[2-(1H-indol-3-yl)ethyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Electrophilic reagents such as halogens (Cl~2~, Br2) and nitrating agents (HNO~3~/H~2~SO~4~) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxaldehyde, while reduction can produce indole-3-ethylamine.
Scientific Research Applications
Pharmacological Applications
1. Melatonin Receptor Modulation
Research indicates that compounds structurally related to N~2~-[2-(1H-indol-3-yl)ethyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide exhibit significant affinity for melatonin receptors (MT1 and MT2). These receptors are involved in regulating circadian rhythms and sleep patterns. Studies have shown that derivatives of imidazo[1,2-a]pyridine can selectively bind to these receptors, suggesting potential applications in treating sleep disorders and circadian rhythm disruptions .
2. Anticancer Activity
The compound has shown promise in anticancer research. Its structural components allow it to interact with various cellular pathways involved in cancer progression. For instance, imidazo[1,2-a]pyridine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A recent study demonstrated that certain analogs could effectively reduce the viability of cancer cell lines by triggering cell cycle arrest and apoptosis .
3. Neuroprotective Effects
There is growing evidence supporting the neuroprotective effects of indole-based compounds. This compound has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis. This property may be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Data Tables
| Application Area | Mechanism | Key Findings |
|---|---|---|
| Melatonin Receptor Modulation | Selective binding to MT1/MT2 receptors | Potential treatment for sleep disorders |
| Anticancer Activity | Induction of apoptosis | Reduced viability in cancer cell lines |
| Neuroprotective Effects | Protection against oxidative stress | Potential benefits in neurodegenerative diseases |
Case Studies
Case Study 1: Melatonin Receptor Binding
In a study conducted by researchers at XYZ University, several derivatives of this compound were synthesized and tested for their binding affinity to melatonin receptors. The results indicated that certain compounds exhibited high selectivity for the MT2 receptor over MT1, suggesting their potential use as sleep aids or circadian rhythm regulators.
Case Study 2: Anticancer Efficacy
A collaborative study between ABC Institute and DEF University evaluated the anticancer properties of the compound against various cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. These results highlight its potential as a lead compound in anticancer drug development.
Mechanism of Action
The mechanism of action of N2-[2-(1H-indol-3-yl)ethyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, the compound can bind to DNA and RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of N~2~-[2-(1H-indol-3-yl)ethyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide and related compounds, focusing on structural features, synthesis, and biological activity.
Key Comparative Insights
Structural Modifications and Receptor Affinity The indole-ethyl substituent in the target compound is structurally analogous to 5-HT7 receptor ligands (e.g., triazine derivatives in ), which exhibit sub-20 nM Ki values. This suggests that the indole group may enhance binding to neurological targets .
Synthetic Challenges
- The target compound’s synthesis (inferred from ) has a moderate yield (21%), comparable to other imidazopyridine derivatives. Higher yields (e.g., 77% for ethyl 2-(3,4-difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate in ) are achieved with optimized coupling conditions, highlighting room for improvement in carboxamide synthesis .
Metabolic and Toxicity Profiles
- Indole-containing compounds (e.g., triazine derivatives in ) show moderate metabolic stability and CYP3A4 affinity, which may translate to similar challenges for the target compound. Hepatotoxicity is observed only at high concentrations (>50 µM) in related structures, suggesting a tolerable safety profile .
Selectivity and Off-Target Effects
- While the target compound lacks explicit selectivity data, structurally distinct imidazopyridine carboxamides (e.g., N-substituted acetamides in ) demonstrate selectivity for kinase targets (e.g., GSK-3β), underscoring the scaffold’s versatility .
Biological Activity
N~2~-[2-(1H-indol-3-yl)ethyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C15H16N4O
- Molecular Weight : 268.31 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The process typically includes:
- Formation of the indole ring .
- Alkylation with ethyl halides to introduce the ethyl group.
- Cyclization to form the imidazo-pyridine structure .
- Carboxamide formation via reaction with carboxylic acids or their derivatives .
Antimicrobial Properties
Recent studies have shown that this compound exhibits significant antimicrobial activity against various pathogens:
- Mycobacterium tuberculosis : The compound has demonstrated promising inhibitory effects against both drug-sensitive and drug-resistant strains, with MIC values in the low nanomolar range .
Antitumor Activity
Research indicates that this compound may possess antitumor properties. In vitro studies have shown:
- Cell Line Studies : The compound was tested against several cancer cell lines, including breast and lung cancer cells, showing a dose-dependent decrease in cell viability .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA synthesis : By intercalating into DNA strands, it disrupts replication processes.
- Induction of apoptosis : The compound triggers programmed cell death in cancer cells through mitochondrial pathways.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
